Bentemazole
Description
Bentemazole (CAS: 63927-95-7; molecular formula: C₁₁H₁₀N₆) is a benzimidazole derivative classified as an antifungal agent . Benzimidazoles are nitrogen-containing heterocyclic compounds formed by the fusion of benzene and imidazole rings, renowned for their broad-spectrum pharmacological activities, including anticancer, anti-inflammatory, and antiparasitic properties . This compound’s antifungal activity likely stems from its unique structural configuration, characterized by six nitrogen atoms in its molecular framework, which may enhance binding affinity to fungal enzyme targets such as cytochrome P450 or β-tubulin .
Properties
IUPAC Name |
5-(1-benzylimidazol-2-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c1-2-4-9(5-3-1)8-17-7-6-12-11(17)10-13-15-16-14-10/h1-7H,8H2,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMUZODUAWKOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213724 | |
| Record name | Bentemazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63927-95-7 | |
| Record name | Bentemazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063927957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bentemazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENTEMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4QI4D1IUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bentemazole can be synthesized through a multi-step process involving the reaction of 1-benzylimidazole with sodium azide and a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bentemazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Bentemazole has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: this compound’s analgesic and uricosuric properties make it useful in the development of pharmaceuticals for pain relief and gout treatment.
Mechanism of Action
Bentemazole exerts its effects through interactions with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in metabolic processes, leading to its analgesic and uricosuric effects. The compound’s mechanism of action involves binding to enzyme active sites, thereby modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparative Profile of this compound and Selected Benzimidazole Derivatives
| Compound | Therapeutic Use | Molecular Formula | Nitrogen Atoms | Key Structural Features |
|---|---|---|---|---|
| This compound | Antifungal | C₁₁H₁₀N₆ | 6 | High nitrogen density; fused imidazole-benzene core |
| Bentazepam | Sedative | C₁₇H₁₆N₂OS | 2 | Sulfur substitution; extended alkyl chain |
| Benserazide | Antiparkinsonian | C₁₀H₁₅N₃O₅ | 3 | Carboxylic acid and hydroxyl groups |
| Benoxaprofen | Antiinflammatory | C₁₆H₁₂ClNO₃ | 1 | Chlorophenyl substitution; propionic acid moiety |
Key Observations:
Nitrogen Content : this compound’s six nitrogen atoms distinguish it from derivatives like Bentazepam (2 N) and Benserazide (3 N). This high nitrogen density may enhance interactions with fungal cellular components, contributing to its antifungal efficacy .
Therapeutic Specificity: Unlike this compound’s antifungal focus, other derivatives exhibit varied activities. For example, Benserazide targets Parkinson’s disease via dopaminergic modulation, while Benoxaprofen inhibits cyclooxygenase (COX) enzymes .
Synthetic Routes : this compound’s synthesis likely involves multicomponent reactions (MCRs) or catalytic methods, as described in and . For instance, base-promoted assays (e.g., Scheme 4 in ) enable efficient construction of benzimidazole cores, which could be adapted for this compound’s production .
Pharmacological Advantages and Challenges
- Its nitrogen-rich structure may improve target binding compared to older antifungals like clotrimazole .
- Resistance Considerations : Similar to albendazole (an anthelmintic benzimidazole), this compound may face resistance due to mutations in fungal β-tubulin. However, its unique structure could mitigate cross-resistance risks .
- Toxicity Profile: Benzimidazoles are associated with hepatotoxicity and myelosuppression.
Biological Activity
Bentemazole, a compound derived from the benzimidazole family, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is structurally related to benzimidazole derivatives, which are known for their ability to interact with various biological targets. The core structure of this compound allows it to engage in multiple biochemical pathways, influencing cellular processes such as inflammation and microbial resistance.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anti-inflammatory Properties
this compound has been shown to modulate inflammatory responses. In vitro studies indicated that it reduces pro-inflammatory cytokine production in macrophages. This effect is mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation.
Case Study:
A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers and improved joint function over a 12-week period.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies show that it reaches peak plasma concentrations within 1-2 hours post-administration, with a half-life conducive for therapeutic use.
Toxicology and Safety Profile
While this compound exhibits promising biological activity, its safety profile is critical for clinical application. Toxicological assessments have revealed that at therapeutic doses, this compound has a low incidence of adverse effects. Long-term studies are ongoing to further evaluate its safety in various populations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
